molecular formula C22H15FN2O4S B306254 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Número de catálogo B306254
Peso molecular: 422.4 g/mol
Clave InChI: WGZOVOKXNKSZTR-PNVGRYOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years. It is a potential therapeutic target for the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Mecanismo De Acción

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist exerts its pharmacological effects by activating the free fatty acid receptor 4 (this compound), also known as GPR120. This compound is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation by this compound agonist, this compound stimulates the production of intracellular signaling molecules, such as cAMP and Ca2+, leading to downstream effects on glucose and lipid metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
This compound agonist has been shown to have several biochemical and physiological effects. It increases insulin sensitivity by enhancing glucose uptake and utilization in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. This compound agonist also improves lipid metabolism by reducing circulating triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. Moreover, this compound agonist has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has several advantages for lab experiments. It is a selective and potent agonist for this compound, which allows for specific modulation of this compound signaling pathways. This compound agonist is also stable and soluble in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, this compound agonist has some limitations, such as its relatively short half-life and potential off-target effects. These factors need to be considered when designing experiments using this compound agonist.

Direcciones Futuras

There are several future directions for research on 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist. One direction is to investigate the effects of this compound agonist on other metabolic pathways, such as mitochondrial function and autophagy. Another direction is to explore the potential of this compound agonist as a therapeutic target for other diseases, such as neurodegenerative disorders and cancer. Moreover, the development of novel this compound agonists with improved pharmacokinetic properties and reduced off-target effects could lead to more effective treatments for metabolic disorders.

Métodos De Síntesis

The synthesis of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist involves several steps, including the preparation of the starting materials, condensation reaction, and purification. The starting materials, such as 3-fluorophenylacetic acid, 4-aminobenzoic acid, and 2-methyl-4-thiazolidinone, are reacted in the presence of a suitable condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the desired product. The reaction mixture is then purified by column chromatography to obtain pure this compound agonist.

Aplicaciones Científicas De Investigación

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation in animal models of type 2 diabetes and obesity. Moreover, this compound agonist has been demonstrated to regulate lipid metabolism, promote adipocyte differentiation, and modulate immune responses. These findings suggest that this compound agonist could be a promising drug candidate for the treatment of metabolic disorders.

Propiedades

Fórmula molecular

C22H15FN2O4S

Peso molecular

422.4 g/mol

Nombre IUPAC

4-[[(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C22H15FN2O4S/c1-25-20(26)19(30-22(25)24-16-7-5-13(6-8-16)21(27)28)12-17-9-10-18(29-17)14-3-2-4-15(23)11-14/h2-12H,1H3,(H,27,28)/b19-12-,24-22?

Clave InChI

WGZOVOKXNKSZTR-PNVGRYOSSA-N

SMILES isomérico

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)F)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

SMILES canónico

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.